molecular formula C8H8N2O2 B12502656 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid CAS No. 2384877-68-1

5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid

Cat. No.: B12502656
CAS No.: 2384877-68-1
M. Wt: 164.16 g/mol
InChI Key: CHMBYEZUVVFGBL-UHFFFAOYSA-N
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Description

5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid is an organic compound with a unique spirocyclic structure. This compound features a diazaspirohexene core, which is a bicyclic system containing nitrogen atoms, and a carboxylic acid functional group. The presence of a prop-2-yn-1-yl substituent adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid typically involves the formation of the spirocyclic core followed by the introduction of the prop-2-yn-1-yl group. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. For example, a precursor with a diazahexene structure can undergo cyclization under acidic or basic conditions to form the spirocyclic core. The prop-2-yn-1-yl group can then be introduced via alkylation using propargyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The prop-2-yn-1-yl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The spirocyclic core can be reduced to form more saturated derivatives.

    Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Esterification can be achieved using alcohols in the presence of acid catalysts, while amide formation can be facilitated by coupling agents like EDCI or DCC.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of saturated spirocyclic derivatives.

    Substitution: Formation of esters or amides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid involves its interaction with specific molecular targets. The prop-2-yn-1-yl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins or nucleic acids, potentially leading to therapeutic effects. The spirocyclic core may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Similar Compounds

    1-(Prop-2-yn-1-yl)-3,3-dimethyl-1,2-diazaspiro[2.3]hexane-5-carboxylic acid: Similar spirocyclic structure but with different substituents.

    5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hexane-5-carboxylic acid: Lacks the ene functionality present in the target compound.

Uniqueness

5-(Prop-2-yn-1-yl)-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid is unique due to its combination of a spirocyclic core, a prop-2-yn-1-yl group, and a carboxylic acid functional group. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for research and development .

Properties

CAS No.

2384877-68-1

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-prop-2-ynyl-1,2-diazaspiro[2.3]hex-1-ene-5-carboxylic acid

InChI

InChI=1S/C8H8N2O2/c1-2-3-7(6(11)12)4-8(5-7)9-10-8/h1H,3-5H2,(H,11,12)

InChI Key

CHMBYEZUVVFGBL-UHFFFAOYSA-N

Canonical SMILES

C#CCC1(CC2(C1)N=N2)C(=O)O

Origin of Product

United States

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